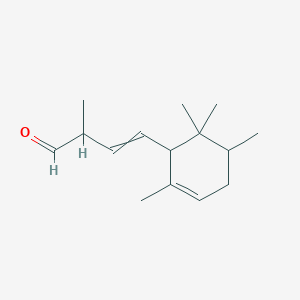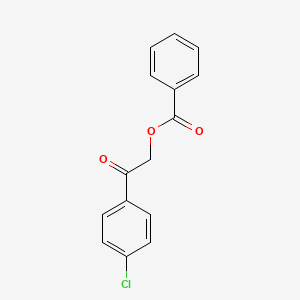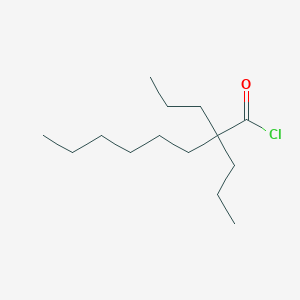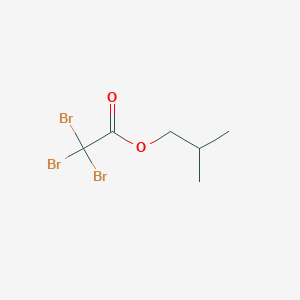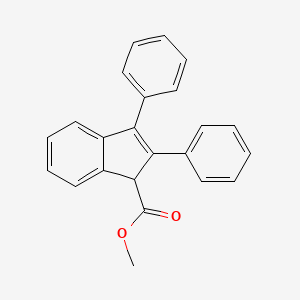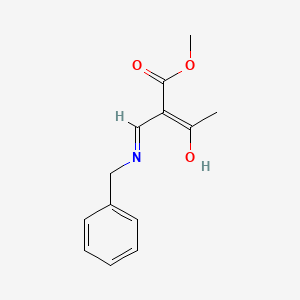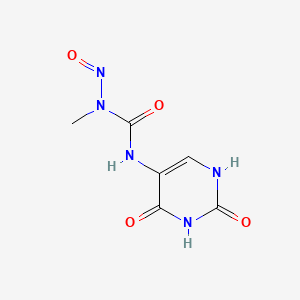
2,3-Dimethylpent-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpent-3-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the third carbon atom and two methyl groups attached to the second and third carbon atoms of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-3-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,3-dimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethylpent-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2,3-dimethylpentanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentanol
Substitution: Secondary alcohols
Aplicaciones Científicas De Investigación
2,3-Dimethylpent-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylpent-3-enal involves its interaction with various molecular targets and pathways As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions
Comparación Con Compuestos Similares
2,3-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.
2,3-Dimethylbutanal: An aldehyde with a similar structure but a shorter carbon chain.
2,3-Dimethyl-2-pentene: An alkene with a similar carbon skeleton but lacking the aldehyde group.
Uniqueness: 2,3-Dimethylpent-3-enal is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
58654-07-2 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2,3-dimethylpent-3-enal |
InChI |
InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-5,7H,1-3H3 |
Clave InChI |
AIIKMMMSOHIJNB-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


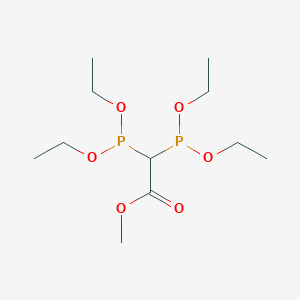

![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
